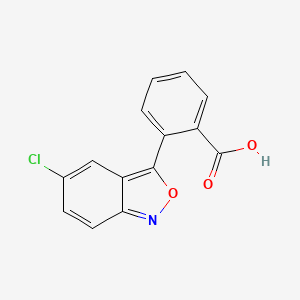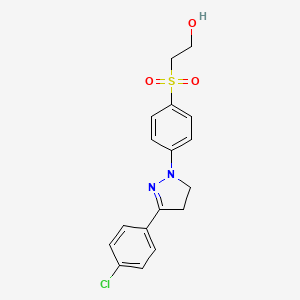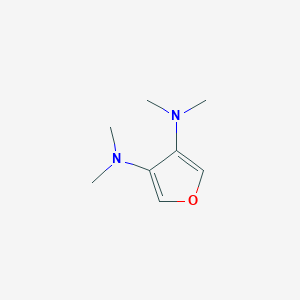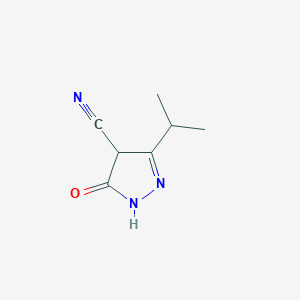
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is a complex organophosphorus compound. It is known for its role as a ligand in organometallic chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various chemical reactions, including cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-bis(dicyclohexylphosphino)propane with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like Grignard reagents, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines .
Applications De Recherche Scientifique
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which helps in achieving high selectivity and yield in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C41H59NP2 |
|---|---|
Poids moléculaire |
627.9 g/mol |
Nom IUPAC |
2-[1,3-bis(dicyclohexylphosphanyl)-1H-inden-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3 |
Clé InChI |
WSKJLRQHCYRYLA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
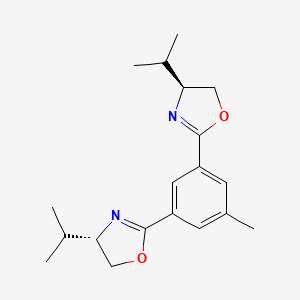
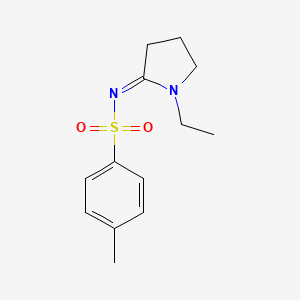
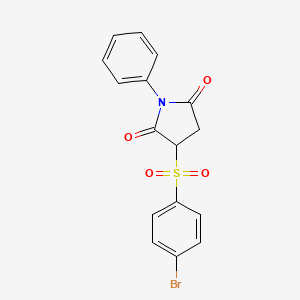
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)

